molecular formula C8H10FN B1301784 N-ethyl-2-fluoroaniline CAS No. 2707-64-4

N-ethyl-2-fluoroaniline

Cat. No. B1301784
CAS RN: 2707-64-4
M. Wt: 139.17 g/mol
InChI Key: QNSZDXLOSMUCPQ-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoroaniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of N-ethyl-2-fluoroaniline's characteristics. For instance, the first paper discusses a Schiff base compound that includes a fluoroaniline moiety, which is structurally related to N-ethyl-2-fluoroaniline . The second paper describes the synthesis of a compound derived from 3-fluoroaniline, which is similar but not identical to 2-fluoroaniline, the positional isomer of the fluoroaniline .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic addition reactions and cyclization processes . While the exact synthesis of N-ethyl-2-fluoroaniline is not detailed, it can be hypothesized that similar synthetic routes could be employed, possibly involving the ethylation of 2-fluoroaniline under appropriate conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-ethyl-2-fluoroaniline has been characterized by X-ray diffraction methods, revealing details about the crystal packing and intermolecular interactions . Although the exact molecular structure of N-ethyl-2-fluoroaniline is not provided, it can be inferred that it would exhibit similar weak intermolecular hydrogen bonds that influence its crystal structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of N-ethyl-2-fluoroaniline. However, the synthesis paper suggests that fluoroaniline derivatives can participate in nucleophilic addition reactions . This implies that N-ethyl-2-fluoroaniline could also undergo such reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-2-fluoroaniline are not directly reported in the papers. Nonetheless, the analysis of related compounds indicates that factors such as reaction temperature, reaction time, and the proportion of raw materials can significantly affect the yield of fluoroaniline derivatives . The crystal structure paper provides insights into the density and crystallographic parameters of a structurally related compound, which could be somewhat indicative of the properties that N-ethyl-2-fluoroaniline might exhibit .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Quinoline Analogs

  • Summary of the Application : “N-ethyl-2-fluoroaniline” is used as a raw material in the synthesis of new fluorinated quinoline analogs . These analogs are structurally modified versions of quinoline, a nitrogen-containing heterocycle, which is an important skeleton in synthetic chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves using “N-ethyl-2-fluoroaniline”, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and HRMS .
  • Results or Outcomes : The bioassay results showed that these quinoline derivatives had good antifungal activity . Specifically, compounds 2b, 2e, 2f, 2k, and 2n exhibited good activity (>80%) against S. sclerotiorum, and compound 2g displayed good activity (80.8%) against R. solani .

Application 2: Synthesis of Fluorinated Quinolines

  • Summary of the Application : “N-ethyl-2-fluoroaniline” is used in the synthesis of fluorinated quinolines . Fluorinated quinolines have found applications in medicine, agriculture, and as components for liquid crystals . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
  • Methods of Application or Experimental Procedures : The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Application 3: Synthesis of Fluorinated Quinolines for Pesticides

  • Summary of the Application : “N-ethyl-2-fluoroaniline” is used in the synthesis of fluorinated quinolines for pesticide development . Fluorinated quinolines have found applications in agriculture . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
  • Methods of Application or Experimental Procedures : The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes : A number of fluorinated quinolines have found application in agriculture . They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .

Safety And Hazards

N-ethyl-2-fluoroaniline is classified as a dangerous substance. It has hazard statements H301, H315, H317, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSZDXLOSMUCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371896
Record name N-ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-fluoroaniline

CAS RN

2707-64-4
Record name N-Ethyl-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2707-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-N-ethylaniline [NMR (DMSO-d6, 200 MHz): δ 1.16 (t, J=7.1 Hz, 3H); 3.11 (dq, J1 =7.2 Hz, J2 =6.5 Hz, 2H); 5.30 (br m, 1H); 6.48-6.59 (m, 1H); 6.70 (t, J=8.5 Hz, 1H); 6.92-7.06 (m, 2H)] was prepared from 2-fluoroaniline and acetic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-ethyl-N-(2-fluorophenyl)benzamide as a light yellow wax. NMR (DMSO-d6, 200 MHz): δ 0.9 (d, J=6 Hz, 3H); 0.95 (d, J=6 Hz, 3H); 1.1 (t, J=7 Hz, 1H); 2.1 (m, 1H); 2.3 (m, 1H); 2.5 (m, 2H); 2.7 (m, 1H); 2.85 (m, 1H); 3.8 (br m, 2H); 4.8 (br s, 1H); 5.1 (d, J=10 Hz, 1H); 5.2 (d, J=17 Hz, 1H); 5.8 (m, 1H); 6.45 (m, 1H); 6.5 (s, 1H); 6.65 (m, 1H); 7.0-7.4 (m, 9H); 9.35 (s, 1H). [α]D20 =+3.4° (abs ethanol, c=2.04). Calc. for C31H36FN3O2HCl H2O: C, 66.95; H, 7.07; N, 7.56; Cl, 6.38. Found: C, 66.61; H, 7.14; N, 7.53; Cl, 6.40. Mass spectrum (CI--CH4) m/e: 502 (M+1, 89%), 501 (M, 17%), 348 (36%), 153 (100%).
Quantity
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3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Thorstensson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
The thrombin inhibitory tripeptide d-Phe-Pro-Arg has been mimicked using either cyclopentenedicarboxylic derivatives or a cyclohexenedicarboxylic derivative as surrogate for the P2 …
Number of citations: 38 pubs.acs.org
S Dharuman, MJ Wallace, SM Reeve, JB Bulitta… - Molecules, 2022 - mdpi.com
… In addition, N-methyl amide 23 and N-ethyl amide 24 derivatives were synthesized from N-methyl 4-fluoro aniline and N-ethyl-2-fluoroaniline via a similar scheme of coupling with …
Number of citations: 2 www.mdpi.com

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